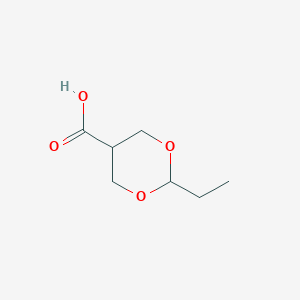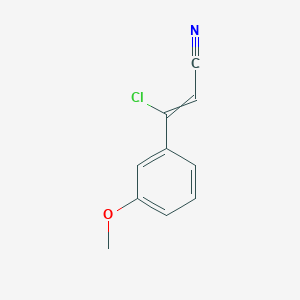![molecular formula C18H10N2O4 B14241424 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 313242-84-1](/img/structure/B14241424.png)
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)pyrrole in the presence of boron trifluoride etherate under mild conditions results in the formation of the pyrroloquinoxaline core . Another method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and the optimization of reaction conditions to minimize by-products, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrroloquinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinases, which play crucial roles in cell signaling and regulation . Additionally, it can interact with DNA and RNA, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione include other pyrroloquinoxalines and related heterocyclic compounds, such as:
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields .
Properties
CAS No. |
313242-84-1 |
|---|---|
Molecular Formula |
C18H10N2O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C18H10N2O4/c21-15(10-6-2-1-3-7-10)13-14-17(23)19-11-8-4-5-9-12(11)20(14)18(24)16(13)22/h1-9H,(H,19,23) |
InChI Key |
MUHDFLZOTAXVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
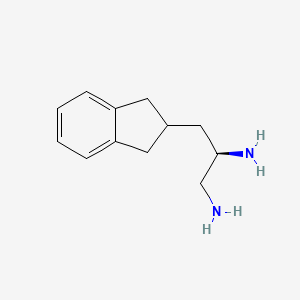
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
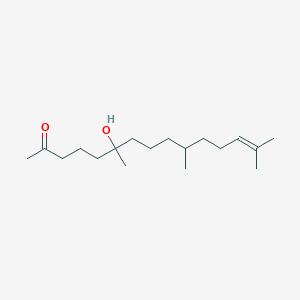
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
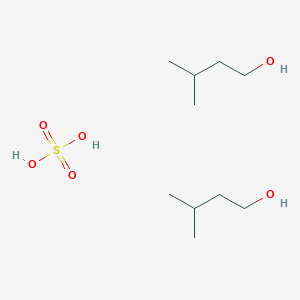
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
